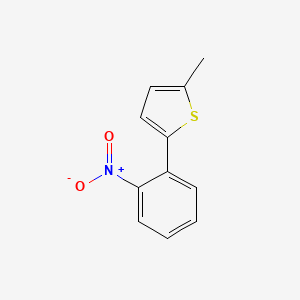![molecular formula C9H17NO2 B13239834 [(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B13239834.png)
[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol is a chemical compound with the molecular formula C9H17NO2 It is a derivative of octahydrocyclopenta[c]pyrrole, featuring hydroxymethyl groups at specific positions on the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a precursor compound followed by cyclization and hydroxymethylation. The reaction conditions often involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reactions are typically carried out in solvents like tetrahydrofuran (THF) or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to achieve high purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be further reduced to form more saturated derivatives.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of more saturated derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
[(3AR,6aS)-6a-(hydroxymethyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol can be compared with other similar compounds such as:
Octahydrocyclopenta[c]pyrrole: Lacks the hydroxymethyl groups, resulting in different chemical properties and reactivity.
Hydroxymethyl derivatives of other cyclopentane rings: May have similar reactivity but different biological activity due to variations in ring structure and substituent positions.
The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17NO2 |
|---|---|
Poids moléculaire |
171.24 g/mol |
Nom IUPAC |
[(3aR,6aS)-3a-(hydroxymethyl)-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]methanol |
InChI |
InChI=1S/C9H17NO2/c11-6-8-2-1-3-9(8,7-12)5-10-4-8/h10-12H,1-7H2/t8-,9+ |
Clé InChI |
IZDOYCDLFKGXSU-DTORHVGOSA-N |
SMILES isomérique |
C1C[C@@]2(CNC[C@@]2(C1)CO)CO |
SMILES canonique |
C1CC2(CNCC2(C1)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


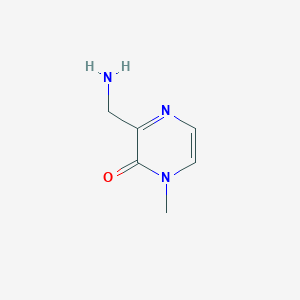
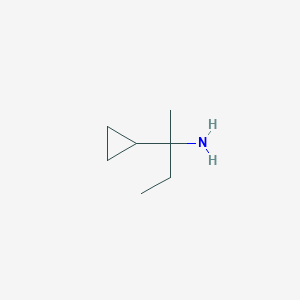

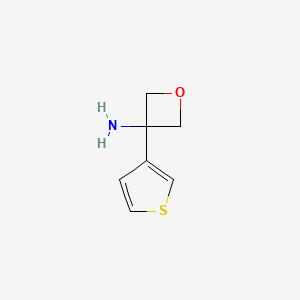
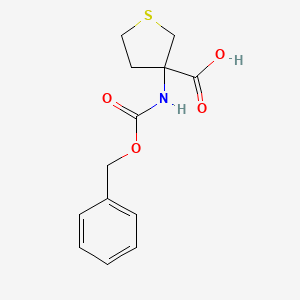
amine](/img/structure/B13239773.png)

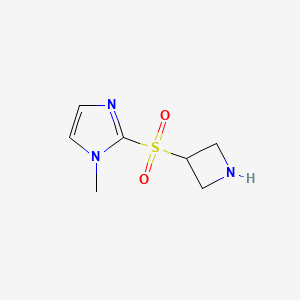
![tert-Butyl N-[4-(4-nitrophenyl)-4-oxobutyl]carbamate](/img/structure/B13239789.png)

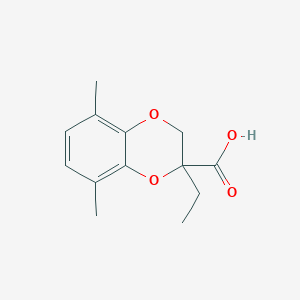

![1-[(2S)-pyrrolidin-2-yl]propan-1-one](/img/structure/B13239817.png)
